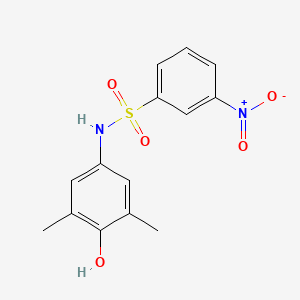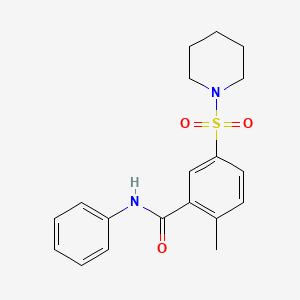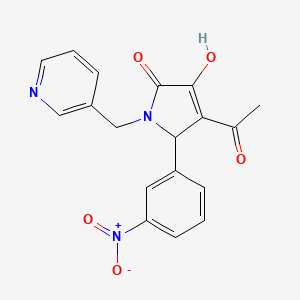
N-(4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide
Descripción general
Descripción
N-(4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide, also known as NDNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NDNS is a sulfonamide derivative that is synthesized by the reaction of 4-hydroxy-3,5-dimethylaniline with 3-nitrobenzenesulfonyl chloride.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs has been shown to be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In animal studies, this compound has been shown to reduce inflammation and pain in various models of inflammation. This compound has also been shown to have a selective herbicidal effect on certain plant species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been shown to have a high selectivity towards certain enzymes and proteins, making it a useful tool for studying their functions. However, this compound has some limitations for lab experiments. It is a sulfonamide derivative, which can limit its solubility in certain solvents. This compound can also exhibit non-specific binding to other proteins, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide. One direction is to further investigate the mechanism of action of this compound and its potential targets. Another direction is to explore the use of this compound in the development of new drugs for the treatment of cancer and other diseases. This compound can also be further studied for its potential use as a diagnostic tool for cancer. In agriculture, this compound can be studied for its potential use as a selective herbicide for certain plant species. Finally, this compound can be further studied for its potential use in the development of organic electronic devices.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be easily synthesized by the reaction of 4-hydroxy-3,5-dimethylaniline with 3-nitrobenzenesulfonyl chloride. This compound has been extensively studied for its potential applications in medicine, agriculture, and material science. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, and can be used as a selective herbicide. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including further investigation of its mechanism of action and potential targets, and its potential use in the development of new drugs and organic electronic devices.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells. In agriculture, this compound has been shown to have herbicidal properties and can be used as a selective herbicide. In material science, this compound has been studied for its potential use in the development of organic electronic devices.
Propiedades
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-9-6-11(7-10(2)14(9)17)15-22(20,21)13-5-3-4-12(8-13)16(18)19/h3-8,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYDISBQGQGJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966934.png)
![3-allyl-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3966935.png)

![7-methyl-N-[3-(4-morpholinyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3966943.png)
![1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B3966956.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B3966964.png)
![1-(1-{1-[(2-methyl-1-benzothien-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B3966982.png)
![N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3966983.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3966994.png)


![3-amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3967035.png)